beta-Hexabromocyclododecane

Vue d'ensemble

Description

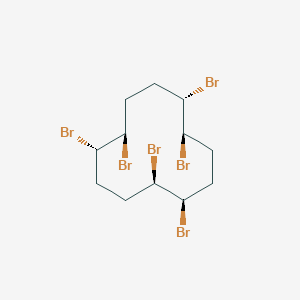

Beta-Hexabromocyclododecane is a brominated flame retardant extensively used in various consumer products to mitigate fire-related risks. It is primarily incorporated into polystyrene foams used for thermal insulation in buildings, as well as in textiles, electrical equipment, and high-impact polystyrene. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms, posing significant environmental and health concerns .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine to cyclododecatriene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Hexabromocyclododecane undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form brominated cyclododecanones.

Reduction: Reduction reactions can lead to the formation of less brominated cyclododecanes.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Brominated cyclododecanones.

Reduction: Less brominated cyclododecanes.

Substitution: Substituted cyclododecanes with various functional groups.

Applications De Recherche Scientifique

Key Applications

-

Construction Materials

- Polystyrene Foam : β-HBCD is predominantly used in extruded (XPS) and expanded (EPS) polystyrene foams for thermal insulation in buildings. Its flame-retardant properties help reduce fire hazards in construction materials .

- Insulation Products : Beyond polystyrene, β-HBCD is also found in insulation blocks for trucks and other vehicles, enhancing fire safety during transportation .

- Textiles

- Electronics

Environmental and Health Implications

Despite its effectiveness as a flame retardant, β-HBCD poses significant environmental and health concerns:

- Bioaccumulation : Studies indicate that β-HBCD can accumulate in various tissues of organisms, raising concerns about its long-term effects on wildlife and humans. It has been detected in human breast milk and serum, indicating potential exposure routes for humans .

- Toxicological Effects : Research has shown that β-HBCD can influence immune responses by increasing the production of pro-inflammatory cytokines IL-1β and IL-6 from immune cells. This dysregulation may contribute to chronic inflammation and related health issues such as rheumatoid arthritis and tumor growth .

- Metabolism and Excretion : Animal studies have demonstrated that β-HBCD undergoes metabolism similar to γ-HBCD but shows less accumulation than α-HBCD. Its biological half-life varies, influencing its persistence in biological systems .

Toxicokinetics of β-HBCD

A study involving female C57BL/6 mice assessed the fate of β-HBCD following oral administration. The results indicated that radioactivity derived from β-HBCD accumulated primarily in adipose tissue and the liver, with metabolism rates comparable to γ-HBCD but lower tissue accumulation compared to α-HBCD .

Immune Response Modulation

Research published in Environmental Science examined the effects of HBCD on immune cell production of IL-1β and IL-6. The study found that exposure to β-HBCD significantly increased cytokine production over time, implicating it in inflammatory responses that could lead to various health issues .

Mécanisme D'action

The mechanism of action of beta-Hexabromocyclododecane involves its interaction with biological molecules, leading to various toxic effects. It can disrupt endocrine function by mimicking or interfering with hormone activity. Additionally, it can induce oxidative stress and cause DNA damage, leading to cell apoptosis. The compound’s persistence and bioaccumulation in organisms further exacerbate its toxic effects .

Comparaison Avec Des Composés Similaires

- Decabromodiphenyl ether (decaBDE)

- Tetrabromobisphenol A (TBBPA)

- Polybrominated diphenyl ethers (PBDEs)

Comparison: Beta-Hexabromocyclododecane is unique due to its specific isomeric form and its widespread use in polystyrene foams. Compared to decabromodiphenyl ether and tetrabromobisphenol A, this compound has a higher tendency to bioaccumulate and persist in the environment. Its toxicological profile also differs, with distinct effects on endocrine and neuronal systems .

Activité Biologique

Beta-Hexabromocyclododecane (bHBCD) is a brominated flame retardant primarily used in thermal insulation materials and various consumer products. As part of the hexabromocyclododecane (HBCD) mixture, which includes alpha (α), beta (β), and gamma (γ) isomers, bHBCD has garnered attention due to its potential biological effects on human health and the environment. This article reviews the biological activity of bHBCD, synthesizing findings from diverse sources, including toxicity studies, case studies, and research on its mechanisms of action.

bHBCD is one of the three main stereoisomers of HBCD, comprising approximately 10-13% of the commercial mixture. Its chemical structure consists of a cyclododecane ring with six bromine atoms attached, which contributes to its lipophilicity and persistence in biological systems .

Toxicological Effects

Numerous studies have investigated the toxicological profile of bHBCD, revealing significant biological activity:

- Acute Toxicity : Studies indicate that bHBCD exhibits low acute oral, dermal, and inhalation toxicity. It does not act as an irritant or sensitizer in animal models .

- Chronic Toxicity : Long-term exposure has shown dose-dependent increases in liver weights in rats, with a no observable adverse effect level (NOAEL) established at 10 mg/kg body weight per day for repeated doses. Histopathological changes were minimal .

- Endocrine Disruption : bHBCD has been linked to endocrine disruption. In reproductive toxicity studies, it induced changes in thyroid hormone levels and pituitary weights in female rats. Thyroid hormone concentrations decreased significantly across doses .

Research indicates that bHBCD interacts with steroid hormone receptors and can act as an aromatase inhibitor, suggesting potential anti-androgen activity . This interaction may disrupt normal hormonal functions, leading to reproductive and developmental toxicity.

Case Study 1: Human Health Risk Assessment

A tiered testing approach was applied to assess human health risks associated with bHBCD exposure. The study highlighted that while acute toxicity is low, chronic exposure poses significant risks due to its bioaccumulation potential and endocrine-disrupting properties .

Case Study 2: Environmental Impact

A comprehensive review assessed the environmental impact of HBCD, including bHBCD. The findings indicated that bHBCD bioaccumulates in aquatic organisms and can affect various biological systems across species . The study emphasized the need for ongoing research into its ecological effects.

Summary of Key Findings

The following table summarizes key findings from various studies on bHBCD:

Propriétés

IUPAC Name |

(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UFVWWTPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016676, DTXSID60873772 | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-51-7, 138257-18-8 | |

| Record name | β-HBCD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexabromocyclododecane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.